molecular formula C14H13NO2S B184978 N-(9H-fluoren-2-yl)methanesulfonamide CAS No. 6957-69-3

N-(9H-fluoren-2-yl)methanesulfonamide

Cat. No. B184978
CAS RN: 6957-69-3
M. Wt: 259.33 g/mol
InChI Key: MHRNEQHIPPPOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)methanesulfonamide, also known as Fmoc-Cl, is a chemical compound commonly used in the field of organic chemistry. It is a derivative of fluorene and is widely used as a reagent for the synthesis of peptides and other organic molecules.

Mechanism Of Action

The mechanism of action of N-(9H-fluoren-2-yl)methanesulfonamide is based on its ability to react with the amino group of the peptide chain. It forms a covalent bond with the amino group, protecting it from further reactions. The Fmoc protecting group can be removed by treatment with a base, such as piperidine, which cleaves the bond between the Fmoc group and the amino group.

Biochemical And Physiological Effects

N-(9H-fluoren-2-yl)methanesulfonamide does not have any direct biochemical or physiological effects. It is used as a reagent in organic chemistry and does not interact with biological systems.

Advantages And Limitations For Lab Experiments

N-(9H-fluoren-2-yl)methanesulfonamide is a widely used reagent in organic chemistry and has several advantages. It is easy to use, has a high purity, and is commercially available. N-(9H-fluoren-2-yl)methanesulfonamide is also compatible with a wide range of amino acids and other organic molecules. However, N-(9H-fluoren-2-yl)methanesulfonamide has some limitations. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of N-(9H-fluoren-2-yl)methanesulfonamide in organic chemistry. One area of research is the development of new protecting groups that can be used in solid-phase peptide synthesis. Another area of research is the use of N-(9H-fluoren-2-yl)methanesulfonamide in the synthesis of new organic molecules, such as natural products and pharmaceuticals. Additionally, the development of new synthetic methods for N-(9H-fluoren-2-yl)methanesulfonamide could improve the yield and purity of the product.

Synthesis Methods

The synthesis of N-(9H-fluoren-2-yl)methanesulfonamide is a multi-step process that involves the reaction of fluorene with chlorosulfonic acid to form 9H-fluoren-2-ylmethanesulfonyl chloride. This compound is then reacted with ammonia to form the final product, N-(9H-fluoren-2-yl)methanesulfonamide. The synthesis of N-(9H-fluoren-2-yl)methanesulfonamide is a well-established process, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

N-(9H-fluoren-2-yl)methanesulfonamide is widely used in the field of organic chemistry as a reagent for the synthesis of peptides and other organic molecules. It is commonly used in solid-phase peptide synthesis, where it is used to protect the amino group of the peptide chain. N-(9H-fluoren-2-yl)methanesulfonamide is also used in the synthesis of other organic molecules, such as amino acids, nucleotides, and carbohydrates.

properties

CAS RN

6957-69-3

Product Name

N-(9H-fluoren-2-yl)methanesulfonamide

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)methanesulfonamide

InChI

InChI=1S/C14H13NO2S/c1-18(16,17)15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3

InChI Key

MHRNEQHIPPPOKJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS RN

6957-69-3

Origin of Product

United States

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